tert-butyl N-{2-[4-(aminomethyl)phenyl]propan-2-yl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-[4-(aminomethyl)phenyl]propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-14(2,3)19-13(18)17-15(4,5)12-8-6-11(10-16)7-9-12/h6-9H,10,16H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRULXKYLGHVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC=C(C=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Boc Protection Using Di-tert-Butyl Dicarbonate
The most common method involves reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A representative protocol adapted from Fisher Scientific’s amine protection guidelines and analogous syntheses is outlined below:
Procedure :
- Dissolve 2-[4-(aminomethyl)phenyl]propan-2-amine (1.0 equiv) in anhydrous tetrahydrofuran (THF, 10 mL/g substrate).
- Add Boc₂O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 0°C.
- Warm the reaction to room temperature and stir for 12–16 hours.
- Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
- Purify via flash chromatography (hexane:ethyl acetate, 7:3) to isolate the product.
Key Parameters :
Alternative Biphasic Conditions
A biphasic chloroform/water system with sodium bicarbonate as a base, as reported in the synthesis of tert-butyl (4-bromophenyl)carbamate, can be adapted:
Procedure :
- Suspend 2-[4-(aminomethyl)phenyl]propan-2-amine in chloroform (200 mL/g).
- Add Boc₂O (1.1 equiv) and saturated aqueous NaHCO₃ (2.0 equiv).
- Reflux for 6 hours, cool, and separate the organic layer.
- Dry and concentrate to obtain the crude product, recrystallized from ethanol.
Key Parameters :
Precursor Synthesis for 2-[4-(Aminomethyl)phenyl]propan-2-amine
The amine precursor is critical for Boc protection. Two pathways are prevalent:
Reductive Amination of 4-(Aminomethyl)benzaldehyde
A multi-step synthesis starting from 4-(aminomethyl)benzaldehyde involves:
- Condensation with acetone via acid catalysis to form the imine.
- Reduction with sodium cyanoborohydride (NaBH₃CN) in methanol.
Conditions :
- Catalyst : p-Toluenesulfonic acid (PTSA).
- Reducing Agent : NaBH₃CN (1.5 equiv).
- Yield : 60–70% after purification.
Grignard Addition to 4-(Aminomethyl)benzonitrile
An alternative route employs Grignard reagent addition:
- React 4-(aminomethyl)benzonitrile with methylmagnesium bromide (2.0 equiv) in THF.
- Quench with ammonium chloride and extract the product.
Conditions :
- Temperature : 0°C to room temperature.
- Yield : 55–65%.
Comparative Analysis of Synthetic Methods
The table below summarizes key preparation methods, highlighting yields and conditions:
Critical Factors Influencing Reaction Efficiency
Solvent Polarity
Polar aprotic solvents (THF, acetonitrile) enhance Boc₂O reactivity by stabilizing the transition state. Non-polar solvents (chloroform) favor biphasic systems, simplifying product isolation.
Base Selection
DMAP accelerates the reaction via nucleophilic catalysis, while sodium bicarbonate minimizes side reactions in moisture-sensitive conditions.
Temperature Control
Mild temperatures (25°C) prevent premature deprotection, whereas reflux (70°C) accelerates reaction completion in biphasic systems.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{2-[4-(aminomethyl)phenyl]propan-2-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In the realm of chemistry, tert-butyl N-{2-[4-(aminomethyl)phenyl]propan-2-yl}carbamate serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations allows researchers to explore new synthetic pathways and develop novel catalysts.
Key Applications in Chemistry :
- Synthesis of complex organic compounds
- Development of new catalysts and reagents
- Modifications for enhanced reactivity and selectivity
Biology
The biological applications of this compound are significant, particularly in studying enzyme interactions and protein modifications. It acts as a probe to investigate biochemical pathways, facilitating the understanding of molecular mechanisms underlying various biological processes.
Biological Interaction Studies :
- Investigating enzyme kinetics
- Assessing effects on cellular signaling pathways
- Exploring potential therapeutic roles through interaction with specific biological targets
Medicine
In medical research, this compound is being explored for its therapeutic potential. Preliminary studies suggest it may influence enzyme activity and protein functions, making it a candidate for drug development.
Potential Medical Applications :
- Development of therapeutics targeting specific diseases
- Investigation of anti-inflammatory properties
- Role in modifying biochemical pathways for therapeutic benefits
Case Studies
- Enzyme Interaction Study : A study investigated the binding affinity of this compound against specific enzymes involved in metabolic pathways. The results indicated significant modulation of enzyme activity, suggesting potential applications in metabolic disorder treatments.
- Anti-inflammatory Activity Assessment : In vivo studies evaluated the anti-inflammatory effects of derivatives of this compound compared to standard drugs like indomethacin. Results showed promising anti-inflammatory activity with inhibition rates ranging from 39% to 54%, indicating its potential as a therapeutic agent.
- Synthetic Pathway Development : Researchers utilized this compound as a precursor in synthesizing novel polymeric materials. The stability and reactivity of this compound facilitated the development of advanced materials with tailored properties for industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[4-(aminomethyl)phenyl]propan-2-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
tert-Butyl (2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-yl)carbamate
- Molecular Formula: C₂₀H₃₁BNO₄
- Key Features: Replaces the aminomethyl group with a boronic ester (pinacol ester), enabling Suzuki-Miyaura cross-coupling reactions.
- Applications: Used in synthesizing biaryl compounds for drug candidates. The boronic ester enhances reactivity in cross-coupling but reduces stability in aqueous environments compared to the aminomethyl group .
tert-Butyl (S)-(1-Oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)carbamate
- Molecular Formula : C₁₅H₁₈F₃N₃O₃
- Key Features: Contains a hydrazineyl-trifluoromethylphenyl substituent instead of aminomethyl. The trifluoromethyl group increases lipophilicity and metabolic stability.
- Applications : Demonstrated anti-tubercular activity (MIC: 1.56–3.12 µg/mL) due to electron-withdrawing trifluoromethyl enhancing target binding .
Analogues with Heterocyclic Backbones
tert-Butyl (4-(Aminomethyl)tetrahydro-2H-pyran-4-yl)carbamate
Key Observations:
Substituent Impact: Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance biological activity but may reduce solubility. The aminomethyl group in the target compound balances polarity and reactivity, making it versatile for further modifications.
Synthetic Flexibility :
- The target compound’s synthesis likely follows Boc-protection strategies similar to and , though direct data are lacking.
Biological Relevance: Unlike hydrazineyl derivatives (), the target’s aminomethyl group is less prone to hydrolysis, improving stability in physiological conditions.
Biological Activity
Tert-butyl N-{2-[4-(aminomethyl)phenyl]propan-2-yl}carbamate, also known by its chemical formula C15H20N2O2, is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential applications in therapeutic contexts.
- Molecular Weight : 260.33 g/mol
- Formula : C15H20N2O2
- CAS Number : 1588517-19-4
The biological activity of this compound has been linked to its role as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has shown potential as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. Inhibition of ACC can lead to reduced fatty acid synthesis and increased fatty acid oxidation, making it a candidate for addressing metabolic disorders such as obesity and type 2 diabetes .
Anticancer Activity
Recent studies have evaluated the compound's antiproliferative effects against various cancer cell lines. The results indicate significant activity with varying degrees of potency:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa (Cervical) | 0.50 | High sensitivity observed |
| MCF-7 (Breast) | 1.20 | Moderate sensitivity; potential for further study |
| A2780 (Ovarian) | 3.58 | Lower sensitivity compared to other lines |
| K562 (Leukemia) | 5.00 | Least sensitive among tested lines |
These findings suggest that this compound may have selective cytotoxicity towards certain cancer types, particularly those of gynecological origin .
Mechanistic Insights
The mechanism by which this compound exerts its anticancer effects involves the modulation of key signaling pathways associated with cell proliferation and survival. For instance, it has been observed to downregulate telomerase activity in MCF-7 cell lysates, indicating a potential mechanism for inducing apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications to the phenyl and carbamate moieties significantly influence the compound's biological activity. For example, substituents on the aromatic ring can enhance binding affinity to target enzymes or receptors, thereby improving efficacy against specific cancer types or metabolic conditions .
Case Studies
- Obesity Models : In vivo studies using obese Zucker rats demonstrated that administration of this compound resulted in a significant reduction in hepatic malonyl-CoA levels, suggesting an effective modulation of lipid metabolism pathways .
- Diabetes Research : Further investigations showed that this compound could lower triglyceride levels and improve insulin sensitivity in diabetic models, highlighting its therapeutic potential for metabolic syndrome management .
Q & A
Q. What are the common synthetic routes for tert-butyl N-{2-[4-(aminomethyl)phenyl]propan-2-yl}carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves introducing the tert-butyl carbamate group to a pre-functionalized aromatic amine intermediate. A common approach uses di-tert-butyl dicarbonate (Boc₂O) as the carbamoylating agent under mild basic conditions (e.g., triethylamine in dichloromethane or THF) . Reaction optimization includes:
- Temperature : Maintaining 0–25°C to prevent side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysts : DMAP (4-dimethylaminopyridine) may accelerate carbamate formation .
Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, CH₂Cl₂, 0°C → RT | 75–85% | |
| Purification | Column chromatography (SiO₂, hexane/EtOAc) | >95% purity |
Q. How is the compound characterized post-synthesis, and what analytical techniques are most effective?
- Methodological Answer : Characterization relies on spectroscopic and chromatographic methods:
- NMR Spectroscopy : ¹H/¹³C NMR confirms carbamate formation (e.g., tert-butyl group signals at δ 1.4 ppm) and aromatic substitution patterns .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₅H₂₃N₂O₂: calculated 287.1756) .
- HPLC : Reversed-phase HPLC monitors purity (>98% for biological assays) .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies in bioactivity data (e.g., enzyme inhibition potency) may arise from variations in:
- Assay Conditions : pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter binding kinetics .
- Compound Purity : Trace impurities from incomplete Boc deprotection (e.g., residual tert-butyl alcohol) may skew results .
Resolution Strategies : - Dose-Response Curves : Perform IC₅₀ determinations under standardized conditions.
- Orthogonal Assays : Validate findings using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
Q. What strategies are employed to study the structure-activity relationship (SAR) of this carbamate derivative?
- Methodological Answer : SAR studies focus on modifying:
- Aromatic Ring Substituents : Introducing electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
- Carbamate Linker : Replacing tert-butyl with alternative groups (e.g., benzyl) to probe steric effects .
Experimental Workflow :
| Modification | Biological Test | Key Finding |
|---|---|---|
| -CF₃ at C4 | Kinase inhibition assay | 10-fold ↑ potency vs. parent compound |
| Benzyl carbamate | Solubility assay | ↓ Aqueous solubility, ↑ membrane permeability |
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer : Molecular dynamics (MD) and QSAR (quantitative structure-activity relationship) models predict:
- Lipophilicity : LogP calculations to balance solubility and cell penetration .
- Metabolic Stability : CYP450 interaction screens identify vulnerable sites (e.g., tert-butyl oxidation) .
Case Study : - MD Simulations : Revealed hydrogen bonding between the carbamate carbonyl and a conserved lysine residue in the target enzyme .
Data Contradiction Analysis
Q. Why do some studies report high enzymatic inhibition while others show negligible activity for this compound?
- Methodological Answer : Divergent results may stem from:
- Enzyme Isoforms : Selectivity for specific isoforms (e.g., COX-1 vs. COX-2) .
- Redox Conditions : The aminomethyl group’s susceptibility to oxidation under assay conditions .
Troubleshooting Table :
| Variable | Impact | Mitigation |
|---|---|---|
| Assay pH | Alters protonation state of amino groups | Use buffer systems (e.g., HEPES) |
| Reducing Agents (e.g., DTT) | Stabilize free -SH groups in enzymes | Include 1 mM DTT |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
